2-(3,4-Dichlorophenyl)-6-fluoroaniline
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Overview
Description
2-(3,4-Dichlorophenyl)-6-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, which is further connected to an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a convenient method for the synthesis of this compound.
Industrial Production Methods
Industrial production of 2-(3,4-Dichlorophenyl)-6-fluoroaniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green chemistry principles can further optimize the process, reducing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-6-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives .
Scientific Research Applications
2-(3,4-Dichlorophenyl)-6-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-6-fluoroaniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)-1,1-dimethylurea:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide that kills broadleaf weeds by causing uncontrolled growth.
Uniqueness
2-(3,4-Dichlorophenyl)-6-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
581809-35-0 |
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Molecular Formula |
C12H8Cl2FN |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-6-fluoroaniline |
InChI |
InChI=1S/C12H8Cl2FN/c13-9-5-4-7(6-10(9)14)8-2-1-3-11(15)12(8)16/h1-6H,16H2 |
InChI Key |
XAYULYHGYVNJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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